molecular formula C13H15BrClNO3 B2924679 5-bromo-2-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1351596-56-9

5-bromo-2-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2924679
CAS RN: 1351596-56-9
M. Wt: 348.62
InChI Key: NZJUWQXWEKAYSR-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide” is a chemical compound. It is related to a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Scientific Research Applications

Organic Synthesis

5-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide: is a valuable compound in organic synthesis. It can act as a precursor for the synthesis of various heterocyclic compounds due to the presence of reactive bromo and chloro groups. These groups can undergo further chemical transformations such as Suzuki coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure is conducive to modification, making it a versatile building block for drug development. Its benzylic position is particularly reactive, allowing for nucleophilic substitution reactions that can lead to new compounds with potential biological activity .

Material Science

The compound’s ability to form strong covalent bonds with other molecules makes it suitable for creating novel materials. Researchers can explore its use in developing polymers or coatings with unique properties, such as increased resistance to degradation or improved thermal stability.

Catalysis

5-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide: can serve as a catalyst in certain chemical reactions. Its structure may allow it to facilitate reactions by stabilizing transition states or intermediates, thus increasing the efficiency of the reaction process.

Enzymatic Studies

This compound can be used as a substrate in enzymatic studies to understand enzyme behavior and specificity. By observing how enzymes interact with this compound, researchers can gain insights into enzyme mechanisms and design inhibitors or activators for therapeutic purposes.

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in chromatography or spectrometry. Its unique spectral properties can help in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .

properties

IUPAC Name

5-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c14-9-1-2-11(15)10(7-9)12(17)16-8-13(18)3-5-19-6-4-13/h1-2,7,18H,3-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJUWQXWEKAYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

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